molecular formula C24H21ClN4O4S2 B2664831 6-Benzyl-2-(5-nitrobenzo[b]thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1219214-90-0

6-Benzyl-2-(5-nitrobenzo[b]thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B2664831
CAS No.: 1219214-90-0
M. Wt: 529.03
InChI Key: LTGSDYIDJNDTCW-UHFFFAOYSA-N
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Description

Thiophene-based analogs are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .


Chemical Reactions Analysis

The nature of the sulfur reagent makes an essential impact on reaction selectivity . Cyclization reaction can produce 2,3,5-trisubstituted thiophenes .


Physical and Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Synthesis and Derivatives

The synthesis of benzo[b]thiophen derivatives is a key area of interest, showcasing the compound's foundational role in the development of novel heterocyclic compounds. For instance, the work by Mohareb et al. (2004) on thiophenylhydrazonoacetates in heterocyclic synthesis highlights the compound's utility in generating diverse derivatives with potential for various applications, including medicinal chemistry and material science Mohareb, R., Sherif, S., Gaber, H., Ghabrial, S. S., & Aziz, S. I. (2004). Thiophenylhydrazonoacetates in heterocyclic synthesis. Heteroatom Chemistry, 15(1), 15-20.

Antimicrobial Evaluation and Docking Studies

Research by Talupur, Satheesh, and Chandrasekhar (2021) on the synthesis, characterization, antimicrobial evaluation, and docking studies of tetrazol-thiophene-2-carboxamides indicates the potential biomedical applications of compounds derived from benzo[b]thiophene. Their findings suggest these compounds exhibit significant antimicrobial properties, demonstrating the chemical's relevance in the development of new therapeutic agents Talupur, S. R., Satheesh, K., & Chandrasekhar, K. (2021). Synthesis, characterization, antimicrobial evaluation and docking studies of 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides. International Journal of Applied Research.

Novel Polyimides

Wang et al. (2006) explored the synthesis and characterization of novel polyimides derived from aromatic dianhydrides and diamines, showcasing the potential of benzo[b]thiophene derivatives in polymer science. Their work emphasizes the compound's utility in creating materials with desirable thermal and mechanical properties, relevant for advanced engineering applications Wang, X., Li, Y.-f., Ma, T., Zhang, S.-j., & Gong, C. (2006). Synthesis and characterization of novel polyimides derived from 2,6-bis[4-(3,4-dicarboxyphenoxy)benzoyl]pyridine dianhydride and aromatic diamines. Polymer, 47(11), 3774-3783.

Mechanism of Action

Thiophene-mediated molecules exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Future Directions

The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . They can synthesize and investigate new structural prototypes with more effective pharmacological activity .

Properties

IUPAC Name

6-benzyl-2-[(5-nitro-1-benzothiophene-2-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O4S2.ClH/c25-22(29)21-17-8-9-27(12-14-4-2-1-3-5-14)13-20(17)34-24(21)26-23(30)19-11-15-10-16(28(31)32)6-7-18(15)33-19;/h1-7,10-11H,8-9,12-13H2,(H2,25,29)(H,26,30);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTGSDYIDJNDTCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C(=C(S2)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-])C(=O)N)CC5=CC=CC=C5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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